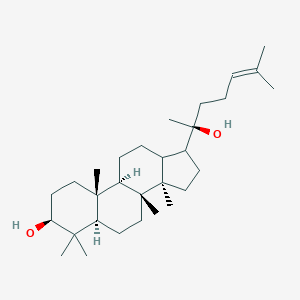
4-(2-Phenylethyl)aniline
Overview
Description
“4-(2-Phenylethyl)aniline” is a chemical compound with the molecular formula C14H15N . It is also known by other names such as p-Phenethylaniline and 4-Aminodibenzyl .
Synthesis Analysis
The synthesis of “4-(2-Phenylethyl)aniline” and its analogs has been described in various studies. For instance, an efficient and optimized synthesis of fentanyl, a related analog, has been reported . The synthesis involves high-yielding transformations leading to these powerful analgesics .
Molecular Structure Analysis
The molecular structure of “4-(2-Phenylethyl)aniline” consists of a benzene ring attached to an ethyl chain, which is further connected to another benzene ring through an amine group . The exact mass of the molecule is 197.120449483 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Phenylethyl)aniline” include a molecular weight of 197.27 g/mol, a XLogP3 value of 4.1, one hydrogen bond donor count, one hydrogen bond acceptor count, three rotatable bond counts, an exact mass of 197.120449483 g/mol, a monoisotopic mass of 197.120449483 g/mol, a topological polar surface area of 26 Ų, a heavy atom count of 15, and a formal charge of 0 .
Scientific Research Applications
Chemodosimeter for Nitrite Ions : 2-Arylethynyl anilines, closely related to 4-(2-Phenylethyl)aniline, have been used to detect nitrite ions in water at ppm concentration. They react fast in aqueous acidic media to produce 4(1H)-cinnolones, which exhibit a distinct yellow color and UV absorbance at 391 nm (Dey, Chatterjee, & Ranu, 2011).
Emitting Materials for Organic Electroluminescent Devices : A novel class of amorphous molecular materials incorporating derivatives of 4-(2-Phenylethyl)aniline has been designed for organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and function as excellent emitting materials emitting multicolor light, including white (Doi et al., 2003).
Organic Semiconductor Phenyl-Oligothiophene Derivatives : Novel organic semiconductor derivatives containing acetylenic spacers related to 4-(2-Phenylethyl)aniline have been synthesized. They exhibit good thermal stability, promising photovoltaic properties, excellent fluorescence, and a high degree of lamellar ordering and crystallinity, making them potential candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).
Precursors for Nitric Oxide Release Agents : A series of N-(2-phenylethyl)nitroaniline derivatives have been studied as precursors for slow and sustained nitric oxide release agents. The study provides insights into the molecular conformation, intermolecular interactions, and packing of these compounds, which are crucial for their application as nitric oxide donors (Wade et al., 2013).
Wastewater Treatment : The electrochemical degradation of 4-chloroaniline, which is structurally similar to 4-(2-Phenylethyl)aniline, has been explored for wastewater treatment using specific electrodes. The study helps understand the decomposition pathways and potential application of related aniline compounds in the treatment of wastewater contaminated with organic compounds (Brillas et al., 1995).
properties
IUPAC Name |
4-(2-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPMISJEZSOSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036840 | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)aniline | |
CAS RN |
13024-49-2 | |
| Record name | 4-(2-Phenylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PHENYLETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631H8Q18TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

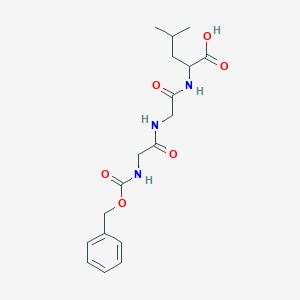
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
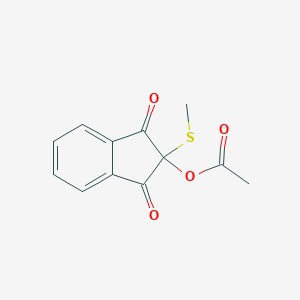
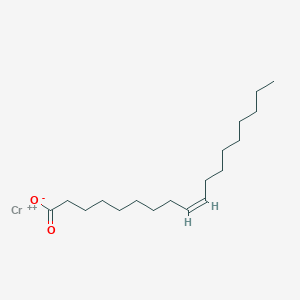
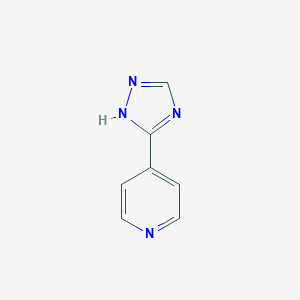


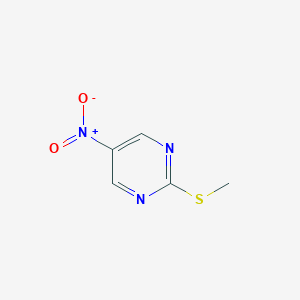
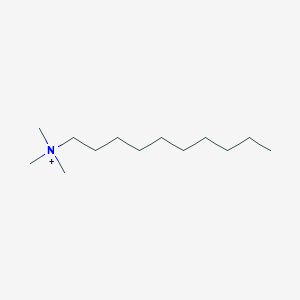
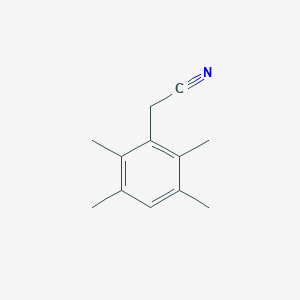
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)
